molecular formula C18H14ClNO3 B3847965 4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone

4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone

Cat. No. B3847965
M. Wt: 327.8 g/mol
InChI Key: FLCWIQKXWDLTAQ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone, commonly known as CBX, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CBX belongs to the family of isoxazolones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of CBX is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. CBX has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cell growth. CBX has also been found to modulate the activity of various neurotransmitters, such as glutamate and GABA, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. CBX has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cell growth. CBX has also been shown to modulate the activity of various neurotransmitters, such as glutamate and GABA, which are involved in neuronal signaling. CBX has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBX is its diverse biological activities, which make it a promising candidate for various scientific research applications. CBX is also relatively easy to synthesize, making it readily available for research purposes. However, CBX has some limitations for lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

CBX has great potential for various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential applications in various fields, including cancer research and neuroscience. Future research should also focus on developing more efficient synthesis methods for CBX and exploring its potential as a therapeutic agent.

Scientific Research Applications

CBX has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CBX is in the field of cancer research. CBX has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CBX has also been found to inhibit the activity of certain enzymes that are involved in cancer progression.
CBX has also been studied for its potential applications in the field of neuroscience. CBX has been shown to modulate the activity of certain neurotransmitters, such as glutamate and GABA, which are involved in various neurological disorders, including epilepsy and anxiety.

properties

IUPAC Name

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-12-17(18(21)23-20-12)10-13-4-8-16(9-5-13)22-11-14-2-6-15(19)7-3-14/h2-10H,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWIQKXWDLTAQ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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